N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves the following steps:
Formation of the sulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with piperidine under controlled conditions.
Coupling reaction: The resulting sulfonyl chloride is then coupled with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide: can be compared with other sulfonylbenzamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperidine ring and the 2,4-dimethylphenyl group
Biological Activity
N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and presents relevant data from research studies.
Chemical Structure and Properties
The compound features a piperidine sulfonyl group and a dimethyl-substituted phenyl group , contributing to its unique pharmacological profile. The structural formula is represented as:
This structure allows for interactions with various biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties . This compound has been studied for its ability to inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Activity
The compound has shown promising results in anticancer studies . For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells, particularly in hepatocellular carcinoma (HepG2) models. The IC50 value for cell growth inhibition was reported at approximately 0.25μM .
- Mechanism of Action : The anticancer effects are attributed to the induction of cell cycle arrest via the p53/p21-dependent pathway, which leads to apoptosis in cancer cells .
3. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties . It modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in inflammatory responses. Studies suggest that this compound can reduce the release of pro-inflammatory cytokines in immune cells .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity in HepG2 Cells
A study focused on the synthesis and evaluation of N-(piperidine-4-yl)benzamide derivatives highlighted that specific modifications on the benzamide scaffold can enhance anticancer activity. The most potent derivative exhibited significant inhibition of cyclin B1 and enhanced expression of tumor suppressor proteins .
Case Study 2: Immunomodulatory Effects
Another research article identified that derivatives similar to this compound can act as immunostimulatory agents by activating NF-κB pathways in immune cells. This suggests potential applications in vaccine adjuvant formulations .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-11-19(16(2)14-15)21-20(23)17-7-9-18(10-8-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOFDSGMSFEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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